molecular formula C9H9FO6S B2659542 Methyl 4-fluorosulfonyloxy-2-methoxybenzoate CAS No. 2411194-88-0

Methyl 4-fluorosulfonyloxy-2-methoxybenzoate

Cat. No.: B2659542
CAS No.: 2411194-88-0
M. Wt: 264.22
InChI Key: VGUPDIJPCBEOJF-UHFFFAOYSA-N
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Description

Methyl 4-fluorosulfonyloxy-2-methoxybenzoate is an organic compound with the molecular formula C9H9FO5S It is a derivative of benzoic acid, featuring a fluorosulfonyloxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluorosulfonyloxy-2-methoxybenzoate typically involves the esterification of 4-fluorosulfonyloxy-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluorosulfonyloxy-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 4-fluorosulfonyloxy-2-methoxybenzoic acid.

    Reduction: Formation of 4-fluorosulfonyloxy-2-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 4-fluorosulfonyloxy-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluorosulfonyloxy-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-2-methoxybenzoate
  • Methyl 4-fluoro-3-methoxybenzoate
  • Methyl 4-fluorosulfonyloxybenzoate

Uniqueness

Methyl 4-fluorosulfonyloxy-2-methoxybenzoate is unique due to the presence of both a fluorosulfonyloxy group and a methoxy group on the benzene ring

Properties

IUPAC Name

methyl 4-fluorosulfonyloxy-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO6S/c1-14-8-5-6(16-17(10,12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUPDIJPCBEOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OS(=O)(=O)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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